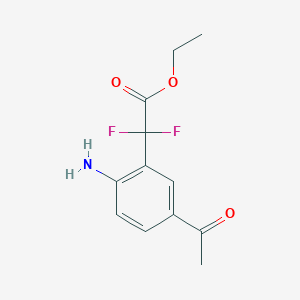
Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate is an organic compound with a complex structure that includes an ethyl ester, an acetyl group, an amino group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate typically involves multiple steps. One common method starts with the preparation of the intermediate 5-acetyl-2-aminophenol. This intermediate is then reacted with ethyl 2,2-difluoroacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the nitro group can produce amines.
Scientific Research Applications
Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate can be compared to other similar compounds such as:
Ethyl acetoacetate: Both compounds contain an ethyl ester group, but this compound has additional functional groups that confer unique properties.
Acetylacetone: This compound also contains an acetyl group, but lacks the amino and fluorine groups present in this compound.
Diethyl malonate: Similar in that it contains ester groups, but differs in its overall structure and reactivity.
Properties
Molecular Formula |
C12H13F2NO3 |
|---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H13F2NO3/c1-3-18-11(17)12(13,14)9-6-8(7(2)16)4-5-10(9)15/h4-6H,3,15H2,1-2H3 |
InChI Key |
VTOSETYORLPNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)C(=O)C)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















